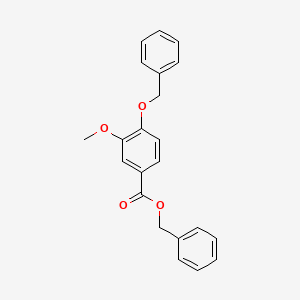

Benzyl 4-(benzyloxy)-3-methoxybenzoate

Description

The exact mass of the compound Benzyl 4-(benzyloxy)-3-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl 4-(benzyloxy)-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(benzyloxy)-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c1-24-21-14-19(22(23)26-16-18-10-6-3-7-11-18)12-13-20(21)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQOQZKAFPIVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622277 | |

| Record name | Benzyl 4-(benzyloxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91203-74-6 | |

| Record name | Phenylmethyl 3-methoxy-4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91203-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(benzyloxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-4-(phenylmethoxy)-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 4-(benzyloxy)-3-methoxybenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Introduction

Benzyl 4-(benzyloxy)-3-methoxybenzoate is a disubstituted aromatic ester derived from vanillic acid, a common natural product. Its structure features two benzyl groups, one forming an ether linkage at the 4-position and the other forming an ester with the carboxylate. This configuration makes it a valuable, fully protected building block in multi-step organic synthesis. The benzyl protecting groups are notable for their stability under a range of conditions and their susceptibility to selective removal, typically via hydrogenolysis. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and handling, tailored for professionals in chemical research and drug development. Understanding the nuances of this compound is critical for its effective application as an intermediate in the synthesis of complex molecules, such as pharmaceuticals and fine chemicals. The methyl ester analog, for instance, serves as a key intermediate in the synthesis of the anticancer drug Cediranib[1].

Chemical Identity and Physical Properties

Accurate identification is the foundation of all chemical research. Benzyl 4-(benzyloxy)-3-methoxybenzoate is registered under CAS Number 91203-74-6.[2] Its key identifiers are summarized below.

Table 1: Chemical Identifiers for Benzyl 4-(benzyloxy)-3-methoxybenzoate

| Identifier | Value | Source |

| IUPAC Name | Phenylmethyl 3-methoxy-4-(phenylmethoxy)benzoate | [2] |

| CAS Number | 91203-74-6 | [2] |

| Molecular Formula | C₂₂H₂₀O₄ | [2] |

| Molecular Weight | 348.39 g/mol | [2] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | N/A |

| InChI Key | N/A (Not available in searched sources) | N/A |

Detailed experimental data on the physical properties of Benzyl 4-(benzyloxy)-3-methoxybenzoate are not extensively published. However, based on analogous structures, it is expected to be a solid at room temperature.

Table 2: Physical and Safety Properties of Benzyl 4-(benzyloxy)-3-methoxybenzoate

| Property | Value | Remarks | Source |

| Physical State | Solid (Expected) | Based on related solid precursors like 4-(benzyloxy)-3-methoxybenzaldehyde. | [3][4] |

| Melting Point | Data not available | N/A | N/A |

| Boiling Point | Data not available | N/A | N/A |

| Solubility | Data not available | Expected to be soluble in common organic solvents like DMF, CH₂Cl₂, and ethyl acetate. | N/A |

| GHS Hazard | H301: Toxic if swallowed | Signal Word: Danger; Pictogram: GHS06 (Skull and Crossbones) | [2] |

Synthesis and Purification

The preparation of Benzyl 4-(benzyloxy)-3-methoxybenzoate is efficiently achieved through a one-pot reaction starting from vanillic acid. This process involves the simultaneous benzylation of both the phenolic hydroxyl and the carboxylic acid functional groups.

Causality of Experimental Design

The choice of reagents and conditions is critical for the success of this transformation.

-

Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent. It readily dissolves the vanillic acid salt and promotes the Sₙ2 reaction mechanism without interfering with the nucleophiles or electrophile.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate both the phenolic hydroxyl group (pKa ~9-10) and the carboxylic acid (pKa ~4.5) to form the more nucleophilic phenoxide and carboxylate anions.

-

Electrophile: Benzyl bromide is an effective benzylating agent. The bromide is a good leaving group, and the benzylic carbocation intermediate is stabilized by resonance, facilitating the Sₙ2 reaction.

Synthetic Workflow Diagram

Caption: Major deprotection pathways for Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Safety and Handling

According to available safety data, Benzyl 4-(benzyloxy)-3-methoxybenzoate is classified as toxic if swallowed (H301). R[2]elated benzylated aromatic compounds are known to cause skin, eye, and respiratory irritation. T[5][6]herefore, stringent safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. A[5]void contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. *[5] First Aid:

Benzyl 4-(benzyloxy)-3-methoxybenzoate is a synthetically useful, fully protected derivative of vanillic acid. Its well-defined synthesis and the orthogonal nature of its two benzyl protecting groups make it an important intermediate for constructing complex molecular architectures. The ester is susceptible to hydrolysis, while the ether can be selectively cleaved by hydrogenolysis, offering chemists precise control in multi-step synthetic campaigns. Proper characterization via NMR and other spectroscopic methods is essential to ensure purity, while adherence to strict safety protocols is required due to its potential toxicity.

References

-

Li, Y. & Zhang, J. (2014). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o53. [Link]

-

PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. 4-Benzyloxybenzoic acid. NIST Chemistry WebBook. [Link]

-

PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyl 4-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: Benzyl benzoate. [Link]

-

PrepChem.com. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. [Link]

-

NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

-

NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

- 1. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl 4-(benzyloxy)-3-methoxybenzoate | 91203-74-6 [chemicalbook.com]

- 3. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

¹H NMR spectrum of Benzyl 4-(benzyloxy)-3-methoxybenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Benzyl 4-(benzyloxy)-3-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed predictive interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and corroborated by data from structurally analogous compounds. We will delve into the structural rationale for expected chemical shifts, multiplicities, and coupling constants. Furthermore, this guide presents a robust methodology for acquiring high-quality ¹H NMR data and outlines a self-validating framework for spectral interpretation, ensuring the highest degree of scientific integrity.

Introduction: The Structural Context of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Benzyl 4-(benzyloxy)-3-methoxybenzoate (Molecular Formula: C₂₂H₂₀O₄, Molecular Weight: 348.39 g/mol ) is a complex organic molecule featuring multiple aromatic rings and functional groups that are of interest in synthetic and medicinal chemistry.[1][2] Its structure, derived from vanillic acid, incorporates two benzyl groups and a methoxy substituent, creating a distinct electronic environment for each proton.[1] Understanding the precise arrangement of these protons is critical for confirming the compound's identity and purity, a fundamental requirement in any chemical or pharmaceutical development pipeline.

¹H NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution.[3] This guide will provide a detailed, predictive walkthrough of the , explaining the causal relationships between the molecular structure and the anticipated spectral features.

Molecular Structure and Predicted ¹H NMR Spectral Parameters

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its unique proton environments. The structure of Benzyl 4-(benzyloxy)-3-methoxybenzoate contains several distinct sets of protons, each with a characteristic chemical shift (δ) determined by its local electronic environment.

Caption: Structure of Benzyl 4-(benzyloxy)-3-methoxybenzoate with proton environments labeled.

Predicted Chemical Shifts, Multiplicities, and Integrations

The following table summarizes the predicted ¹H NMR data. These predictions are derived from established chemical shift principles and comparison with related structures.[3][4] The aromatic region (6.5-8.4 ppm) is particularly complex due to the presence of three distinct phenyl rings.[4]

| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |

| HA | Aromatic (Benzoate Ring) | 7.6 - 7.7 | d | 1H | This proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It will appear as a doublet due to coupling with HC. |

| HB | Aromatic (Benzoate Ring) | 7.5 - 7.6 | dd | 1H | Situated ortho to the ester and meta to the benzyloxy group, this proton will be a doublet of doublets, coupling with both HA and HC. |

| HC | Aromatic (Benzoate Ring) | 6.8 - 7.0 | d | 1H | This proton is ortho to the electron-donating benzyloxy group, resulting in an upfield shift compared to other benzoate protons. It will be a doublet from coupling to HB. |

| HD | Methylene (Ester Benzyl) | 5.3 - 5.4 | s | 2H | The methylene protons of the benzyl ester are deshielded by the adjacent ester oxygen and the aromatic ring, typically appearing as a sharp singlet.[5] |

| HE, HF | Aromatic (Ester Benzyl Ring) | 7.3 - 7.5 | m | 5H | These five protons on the terminal benzyl ring of the ester group are expected to resonate as a complex multiplet in the typical aromatic region.[5][6] |

| HG | Methylene (Ether Benzyl) | 5.1 - 5.2 | s | 2H | These methylene protons are adjacent to an ether oxygen, which is less deshielding than an ester oxygen, hence their slightly more upfield position compared to HD.[7][8] |

| HH | Aromatic (Ether Benzyl Ring) | 7.3 - 7.5 | m | 5H | Similar to HE/HF, these five protons on the benzyloxy ring will likely overlap, forming a complex multiplet.[7] |

| HI | Methoxy | 3.9 - 4.0 | s | 3H | The methoxy protons are shielded by the oxygen atom and typically appear as a distinct singlet. Data from 3-benzyloxy-4-methoxybenzaldehyde shows this signal around 3.94 ppm.[9] |

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The integrity of the spectral data is paramount. The following protocol describes a self-validating system for obtaining a publication-quality ¹H NMR spectrum.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of Benzyl 4-(benzyloxy)-3-methoxybenzoate.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for its solubilizing power and minimal overlapping signals.

-

Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[10] TMS is chemically inert and its signal is a sharp singlet that does not overlap with most other proton signals.[10]

NMR Instrument Parameters (400 MHz Spectrometer)

-

Acquisition Program: Standard ¹H acquisition pulse program.

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans (NS): 16-32 scans. This number is chosen to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds. A longer relaxation delay ensures that all protons, especially those with long relaxation times, are fully relaxed before the next pulse, leading to accurate integration.

-

Acquisition Time (AT): ~4 seconds.

-

Pulse Width: Calibrated 90° pulse.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to achieve a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals and normalize the values to obtain the relative ratio of protons.

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Detailed Spectral Interpretation: A Predictive Analysis

A hypothetical would exhibit several key features based on the principles outlined above.

-

Singlets: Three sharp singlets are expected. The most upfield singlet (δ ~3.9-4.0 ppm) corresponds to the three protons of the methoxy group (HI) .[9] Two other singlets, each integrating to 2H, will be present for the two non-equivalent methylene groups (HD and HG) at approximately 5.3 ppm and 5.1 ppm, respectively.[5][7]

-

Aromatic Region (Benzoate Ring): The three protons on the central benzoate ring (HA, HB, HC) will give rise to a distinct pattern.

-

HA (δ ~7.6-7.7 ppm): A doublet, due to ortho-coupling (typically J = 7-10 Hz) with HB.[11]

-

HB (δ ~7.5-7.6 ppm): A doublet of doublets, showing both ortho-coupling to HA and meta-coupling (typically J = 2-3 Hz) to HC.[11]

-

HC (δ ~6.8-7.0 ppm): A doublet, due to ortho-coupling with HB. Its upfield position is a direct consequence of the electron-donating effect of the adjacent benzyloxy group.

-

-

Aromatic Region (Benzyl Rings): The ten protons from the two terminal benzyl groups (HE, HF, and HH) are expected to overlap, creating a complex, broad multiplet between 7.3 and 7.5 ppm. The electronic environments of these two phenyl rings are very similar, making their signals difficult to resolve without advanced 2D NMR techniques.[6]

Caption: Predicted ¹H NMR Signal Relationships and Couplings.

Trustworthiness and Self-Validation through Advanced NMR

While ¹H NMR is powerful, confirming a complex structure requires a multi-faceted approach. To ensure the trustworthiness of the assignments, the following 2D NMR experiments are indispensable:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would definitively confirm the coupling between HA, HB, and HC on the benzoate ring, validating their assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would link the methylene proton signals (HD, HG) to their respective carbon signals in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular fragments. For example, an HMBC experiment would show a correlation from the methylene protons of the ester (HD) to the ester carbonyl carbon, unequivocally confirming its position.

By employing these techniques, the initial ¹H NMR interpretation is cross-validated, creating a self-consistent and highly reliable structural elucidation.

Conclusion

The is predicted to be rich in information, with distinct signals for each of its unique proton environments. The key diagnostic features include three singlets for the methoxy and two methylene groups, a characteristic three-proton pattern for the substituted benzoate ring, and a large multiplet for the ten protons of the two terminal benzyl rings. This in-depth guide provides the theoretical foundation and practical methodology for researchers to accurately acquire, interpret, and validate the ¹H NMR spectrum of this and other similarly complex molecules, ensuring data integrity in research and development.

References

-

PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Muhammad, I., et al. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

Chem LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Supporting Information. N-benzylbenzamide ¹H-NMR spectrum. [Link]

-

Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Royal Society of Chemistry. Table of Contents - Supporting Information. [Link]

-

Organic Spectroscopy International. 1-(benzyloxy)-4-methoxybenzene. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

-

Royal Society of Chemistry. NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. [Link]

Sources

- 1. Benzyl 4-(benzyloxy)-3-methoxybenzoate | 91203-74-6 [chemicalbook.com]

- 2. 91203-74-6(Benzyl 4-(benzyloxy)-3-methoxybenzoate) | Kuujia.com [kuujia.com]

- 3. acdlabs.com [acdlabs.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]

- 8. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]

- 9. 3-Benzyloxy-4-methoxybenzaldehyde(6346-05-0) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Benzyl 4-(benzyloxy)-3-methoxybenzoate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental design. We will explore the molecule's inherent physicochemical properties to justify the selection of ionization techniques, detail a robust LC-MS/MS workflow, and perform an in-depth analysis of its fragmentation behavior. The protocols described herein are designed as a self-validating system, where the combination of chromatographic retention, accurate mass measurement, and predictable fragmentation provides unambiguous structural confirmation.

Introduction: The Analytical Imperative

Benzyl 4-(benzyloxy)-3-methoxybenzoate is a complex organic molecule featuring multiple functional groups, including two benzyl ether linkages and a benzoate ester. Its structural complexity makes it a representative model for intermediates in multi-step organic syntheses or as a potential scaffold in drug discovery. Characterizing such molecules with high fidelity is paramount for ensuring purity, identifying process-related impurities, or confirming structure in screening libraries.

Mass spectrometry (MS) is the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[1] When coupled with liquid chromatography (LC), it allows for the separation of complex mixtures and the confident identification of individual components.[2] This guide will focus on a strategy centered around electrospray ionization (ESI) and high-resolution tandem mass spectrometry (MS/MS) to provide a complete structural portrait of the target analyte.

Analyte Profile: Physicochemical Properties and Ionizability

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte. The structure and properties of Benzyl 4-(benzyloxy)-3-methoxybenzoate dictate every subsequent choice in the analytical workflow.

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₂₂H₂₀O₄ | Determines the exact monoisotopic mass. |

| Average Molecular Weight | 348.39 g/mol | Useful for bulk sample preparation. |

| Monoisotopic Mass | 348.13616 Da | The primary target for high-resolution mass measurement. |

| Key Functional Groups | Ester, Ether (x2), Aromatic Rings (x3) | These sites are crucial for ionization and direct the fragmentation pathways. The ether oxygens are readily protonated. |

| Predicted Solubility | Soluble in Methanol, Chloroform | Guides the selection of appropriate solvents for sample preparation and LC mobile phases.[3][4] |

The presence of ether and ester oxygen atoms makes this molecule an ideal candidate for positive-mode electrospray ionization (ESI). ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation, preserving the intact molecule for initial mass analysis (MS1).[5] The oxygen atoms can readily accept a proton (H⁺) or adduct with cations like sodium (Na⁺) or potassium (K⁺) from the solvent, forming [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. This propensity for protonation is the cornerstone of the analytical strategy presented here.

The Experimental Workflow: A Self-Validating Protocol

Confident structural elucidation relies on a multi-faceted approach where each piece of data corroborates the others. Our workflow is designed to create a self-validating loop of retention time, precursor mass, and fragment ion confirmation.

Diagram: High-Level LC-MS/MS Workflow

Sources

A Practical Guide to Determining the Solubility of Benzyl 4-(benzyloxy)-3-methoxybenzoate: From Theoretical Principles to Experimental Design

Introduction: The Challenge of Uncharacterized Compounds

Benzyl 4-(benzyloxy)-3-methoxybenzoate is a complex aromatic ester. Its molecular structure, featuring two benzyl groups and a benzoate core, suggests low aqueous solubility and a preference for organic solvents.[5][6] In drug discovery, understanding a compound's solubility is not merely a checkbox exercise; it is a fundamental property that dictates a molecule's developability.[2][3][4] Poor solubility can lead to erratic results in bioassays, hinder formulation development, and ultimately result in low bioavailability, compromising the therapeutic potential of a promising candidate.[2][3][4]

This guide addresses the critical need for a structured approach when faced with a novel or sparsely characterized substance like Benzyl 4-(benzyloxy)-3-methoxybenzoate. We will move beyond simple data reporting and instead focus on the how and why of solubility determination, ensuring that the generated data is not only accurate but also meaningful within the context of pharmaceutical sciences.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental work, a theoretical assessment can guide solvent selection and experimental design. The adage "like dissolves like" is the cornerstone of solubility prediction and is quantitatively expressed through concepts like Hansen Solubility Parameters (HSP).[7]

Hansen Solubility Parameters (HSP)

HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[7][8] For a solute to dissolve in a solvent, their respective HSPs must be similar. While experimentally determined HSPs for Benzyl 4-(benzyloxy)-3-methoxybenzoate are unavailable, we can infer its characteristics from its structure:

-

Dispersion (δd): The presence of multiple aromatic rings suggests that dispersion forces will be a significant contributor to its cohesive energy.

-

Polar (δp): The ester and ether functionalities introduce polarity.

-

Hydrogen Bonding (δh): The molecule lacks strong hydrogen bond donors but possesses several oxygen atoms that can act as hydrogen bond acceptors.

Based on this structure, we can anticipate that solvents with moderate polarity and some hydrogen bonding capability will be effective. A rule of thumb suggests that solvents containing similar functional groups to the compound are often good solubilizers; therefore, esters like ethyl acetate may be a good starting point.[9]

Impact on Recrystallization and Purification

The principles governing solubility are also central to purification via recrystallization. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[10] For aromatic esters, solvent mixtures such as diethyl ether-petroleum ether or ethanol-water are often employed to achieve the desired solubility profile.[11] Understanding the solubility of Benzyl 4-(benzyloxy)-3-methoxybenzoate is therefore also key to its synthesis and purification.[12]

Experimental Determination of Solubility: A Two-Pronged Approach

In preclinical development, two types of solubility data are particularly relevant: thermodynamic and kinetic solubility. Each provides a different piece of the puzzle and is determined using distinct methodologies.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure.[2] It is the most reliable measure and is crucial for formulation development.[13] The "shake-flask" method, recommended by regulatory bodies and the World Health Organization, is the gold standard for this determination.[13][14]

Objective: To determine the equilibrium solubility of Benzyl 4-(benzyloxy)-3-methoxybenzoate in a selected solvent system.

Causality: This protocol is designed to ensure that the system reaches true thermodynamic equilibrium. By adding an excess of the solid compound, we create a saturated solution where the rate of dissolution equals the rate of precipitation.[13] The extended incubation with agitation ensures that this equilibrium is reached, and the final filtration step removes any undissolved solid, allowing for accurate quantification of the dissolved solute.[13][14]

Materials:

-

Benzyl 4-(benzyloxy)-3-methoxybenzoate (solid)

-

Selected solvent(s) (e.g., Phosphate Buffered Saline pH 7.4, Ethanol, Ethyl Acetate, Acetonitrile)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standards: Prepare a stock solution of Benzyl 4-(benzyloxy)-3-methoxybenzoate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

-

Sample Preparation: Add an excess amount of solid Benzyl 4-(benzyloxy)-3-methoxybenzoate to a glass vial. The excess should be clearly visible. For example, add ~5 mg of the compound to 2 mL of the test solvent. This ensures that saturation can be reached.[13]

-

Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. Equilibrium is confirmed when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent.[13]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the calibration standards and the diluted samples by HPLC.

-

Calculation: Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards. Use the linear regression equation of this curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the thermodynamic solubility of Benzyl 4-(benzyloxy)-3-methoxybenzoate in the test solvent.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method workflow.

Kinetic Solubility: A High-Throughput Screening Approach

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[15] This method is faster than the shake-flask method and is well-suited for early drug discovery when compound availability is limited.[16][17] It provides an estimate of the compound's behavior under conditions often encountered in high-throughput screening (HTS) assays.[4][18] Laser nephelometry is a common technique for this measurement, as it detects the light scattered by insoluble particles.[17][19]

Objective: To determine the kinetic solubility of Benzyl 4-(benzyloxy)-3-methoxybenzoate by measuring precipitation from a DMSO stock solution.

Causality: This protocol mimics the conditions of an HTS assay where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[15] The formation of a supersaturated solution is possible, and precipitation occurs when the concentration exceeds the kinetic solubility limit. Nephelometry provides a sensitive and objective measure of this precipitation by detecting light scattering from the formed particles.[17]

Materials:

-

Benzyl 4-(benzyloxy)-3-methoxybenzoate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well or 384-well microplates (clear bottom)

-

Multi-channel pipette or automated liquid handler

-

Laser nephelometer plate reader

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Benzyl 4-(benzyloxy)-3-methoxybenzoate in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

Assay Execution: Rapidly add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Place the microplate in a laser nephelometer and measure the light scattering in each well, expressed in Nephelometric Turbidity Units (NTU).

-

Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is typically defined as the concentration at which the light scattering signal significantly increases above the background. This point can be determined by fitting two lines to the data (pre- and post-precipitation) and finding their intersection.[17]

Diagram: Logic of Kinetic vs. Thermodynamic Solubility

Caption: Conceptual difference between solubility types.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Solubility Data for Benzyl 4-(benzyloxy)-3-methoxybenzoate

| Solubility Type | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Thermodynamic | Solvent A | 25 | Value | Value | Shake-Flask/HPLC |

| Thermodynamic | Solvent B | 25 | Value | Value | Shake-Flask/HPLC |

| Kinetic | PBS, pH 7.4 | 25 | Value | Value | Nephelometry |

Interpretation: The obtained solubility values will directly inform the next steps in the development of Benzyl 4-(benzyloxy)-3-methoxybenzoate.

-

Low Aqueous Solubility (<10 µg/mL): If the thermodynamic solubility in aqueous buffer is low, this classifies the compound as poorly soluble according to the Biopharmaceutics Classification System (BCS).[20] This would trigger the need for solubility enhancement strategies in formulation development.[1][21]

-

Discrepancy between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility due to the formation of a temporary supersaturated state. A large difference can have implications for in vitro assays, where precipitation over the course of the experiment could lead to misleading results.

-

Solvent Selection for Formulation: The data from organic solvents will guide the selection of appropriate vehicles for preclinical toxicology studies and for the development of potential oral or parenteral formulations.[1][4]

Conclusion: Establishing a Foundation for Development

For a novel compound like Benzyl 4-(benzyloxy)-3-methoxybenzoate, the absence of public solubility data presents a challenge that can be overcome with a systematic and principled approach. This guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to generate high-quality thermodynamic and kinetic solubility data. By investing in this fundamental characterization, research and development teams can make informed decisions, mitigate risks associated with poor solubility, and build a solid, self-validating data package that is compliant with the expectations of regulatory frameworks like the ICH Q6A guidelines.[22][23][24] The protocols and principles outlined herein are designed to ensure scientific integrity and provide the authoritative grounding required for advancing promising compounds through the development pipeline.

References

- (No Source Found)

- ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. (n.d.).

- Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). FORMULATION DEVELOPMENT.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31).

- Estimating Hansen solubility parameters of organic pigments by group contribution methods. (n.d.).

- Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 205259-40-1. (n.d.). Benchchem.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository.

- Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific.

- Crystallization Solvents.pdf. (n.d.).

- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.).

- (No Source Found)

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Ester Solubility and Preparation Lab Report. (n.d.). Scribd.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- (No Source Found)

- Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things.

- Solubility Assay by Laser Nephelometry.docx. (n.d.). Enamine.

- ICH Q6A Guideline. (n.d.). IKEV.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Using COSMO-RS to Predict Hansen Solubility Parameters. (2022, July 13). ACS Publications.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.

- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).

- Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2025, August 5). ResearchGate.

- Esterification: Reflux, Isolation and Purification. (2021, May 5). YouTube.

- Benzyl 4-(benzyloxy)-3-methoxybenzoate | 91203-74-6. (n.d.). ChemicalBook.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate.

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). Books.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- 1-6 Specifications. (n.d.).

- Recrystallization. (n.d.).

- Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC.

- Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models. (n.d.).

- Annex 4. (n.d.). World Health Organization (WHO).

- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.).

- (No Source Found)

- Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009, April 15). PubMed.

- Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.

- (No Source Found)

- (No Source Found)

- ICH Q6A Guidelines to Ensure Patient Safety. (n.d.). Pharmaceutical Networking.

Sources

- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. scribd.com [scribd.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 8. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. rubingroup.org [rubingroup.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. iscientific.org [iscientific.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. who.int [who.int]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. enamine.net [enamine.net]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models - Evotec [evotec.com]

- 22. database.ich.org [database.ich.org]

- 23. particle.dk [particle.dk]

- 24. pharmaceutical-networking.com [pharmaceutical-networking.com]

Methodological & Application

Synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate from Vanillic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate, a valuable intermediate in the development of various organic molecules. The synthesis commences with the readily available starting material, vanillic acid, and proceeds through a two-step sequence involving selective benzylation of the phenolic hydroxyl group followed by esterification of the carboxylic acid functionality. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol but also the scientific rationale behind the procedural choices.

Introduction

Vanillic acid, a natural phenolic acid, serves as a versatile starting block for the synthesis of more complex molecules. Its structure presents two reactive sites: a phenolic hydroxyl group and a carboxylic acid. The selective protection or modification of these groups is a cornerstone of synthetic strategy. This application note details the conversion of vanillic acid to Benzyl 4-(benzyloxy)-3-methoxybenzoate, a process that involves the protection of both the phenolic and carboxylic acid groups as benzyl ethers and esters, respectively. These protecting groups are widely utilized in organic synthesis due to their relative stability under various reaction conditions and their facile removal via hydrogenolysis.

The synthetic route is dissected into two primary transformations:

-

Selective O-Benzylation: The phenolic hydroxyl group of vanillic acid is selectively protected as a benzyl ether. This is achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.

-

Esterification: The carboxylic acid group of the resulting 4-(benzyloxy)-3-methoxybenzoic acid is then converted to its benzyl ester. This can be accomplished through various methods, with this guide focusing on a base-mediated reaction with benzyl bromide.

This document will provide a detailed, step-by-step protocol for each of these transformations, along with insights into the underlying chemical principles, safety precautions, and methods for purification and characterization of the intermediate and final products.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Vanillic Acid | ≥98% | Sigma-Aldrich | |

| Benzyl Bromide | ≥98% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | Corrosive. |

| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | Fisher Scientific | |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR | |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | |

| Hexanes | ACS Grade | Fisher Scientific | |

| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | Corrosive. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Acros Organics | ||

| Deionized Water | |||

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |

Experimental Protocols

Part 1: Synthesis of 4-(benzyloxy)-3-methoxybenzoic acid

This initial step focuses on the selective protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether. This transformation is achieved via a Williamson ether synthesis, a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[1][2] In this specific case, the phenoxide of vanillic acid, generated in situ by a base, acts as the nucleophile, and benzyl bromide serves as the electrophile.

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of 4-(benzyloxy)-3-methoxybenzoic acid.

Step-by-Step Protocol:

-

Dissolution of Vanillic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of vanillic acid in 50 mL of ethanol.

-

Base Addition: To the stirred solution, add a solution of 2.4 g of sodium hydroxide in 25 mL of deionized water. The solution should become clear as the vanillic acid is deprotonated to form the sodium salt.

-

Addition of Benzyl Bromide: Slowly add 5.0 mL of benzyl bromide to the reaction mixture. Caution: Benzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.

-

Reaction at Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting material (vanillic acid) is significantly more polar than the product.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture into 200 mL of cold deionized water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 4-(benzyloxy)-3-methoxybenzoic acid will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this reaction is in the range of 80-90%.

Part 2: Synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate

The second step involves the esterification of the carboxylic acid group of 4-(benzyloxy)-3-methoxybenzoic acid. While a classic Fischer-Speier esterification using benzyl alcohol and an acid catalyst is a viable option, this protocol details a convenient method utilizing benzyl bromide and a mild base, sodium bicarbonate. This method avoids the need for strong acids and the removal of water.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Step-by-Step Protocol:

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4.0 g of 4-(benzyloxy)-3-methoxybenzoic acid, 2.8 g of sodium bicarbonate, and 40 mL of anhydrous N,N-dimethylformamide (DMF).

-

Addition of Benzyl Bromide: To the stirred suspension, add 2.7 mL of benzyl bromide.

-

Reaction Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC (7:3 hexanes:ethyl acetate). The product will be less polar than the starting carboxylic acid.

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 150 mL of deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which may be an oil or a low-melting solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate can be employed.

Results and Discussion

The successful synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate from vanillic acid is contingent on the careful execution of both the Williamson ether synthesis and the subsequent esterification.

Causality Behind Experimental Choices:

-

Choice of Base in Part 1: Sodium hydroxide is used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups of vanillic acid. However, the phenoxide is a much stronger nucleophile than the carboxylate, leading to the preferential formation of the benzyl ether. The carboxylate anion is resonance-stabilized, which reduces the nucleophilicity of its oxygen atoms.

-

Choice of Base in Part 2: Sodium bicarbonate is a sufficiently strong base to deprotonate the carboxylic acid, forming the carboxylate anion which then acts as a nucleophile to displace the bromide from benzyl bromide. It is a milder base than sodium hydroxide, which could potentially cleave the newly formed ester under the reaction conditions.

-

Solvent Selection: In Part 1, a mixture of ethanol and water is used to dissolve both the polar vanillic acid salt and the nonpolar benzyl bromide. In Part 2, DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the cation (Na⁺) and leaving the carboxylate anion relatively free to act as a nucleophile.

Expected Outcomes and Characterization:

The intermediate, 4-(benzyloxy)-3-methoxybenzoic acid, should be obtained as a white solid. The final product, Benzyl 4-(benzyloxy)-3-methoxybenzoate, is expected to be a white to off-white solid or a viscous oil.

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final product. The ¹H NMR spectrum of the final product should show two distinct singlets for the two benzylic methylene protons (around 5.1-5.3 ppm) and a characteristic set of signals for the aromatic protons.

-

Infrared (IR) Spectroscopy: To identify the functional groups present. The IR spectrum of the final product should show a strong carbonyl stretch for the ester (around 1720 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Workflow Visualization

Figure 3: Experimental workflow for the synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Conclusion

This application note provides a reliable and detailed protocol for the two-step synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate from vanillic acid. By elucidating the chemical principles behind each step, this guide empowers researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure as needed. The described methods are robust and utilize common laboratory reagents and techniques, making this synthesis accessible to a wide range of organic chemistry laboratories. The final product serves as a valuable building block for further synthetic elaborations in various research and development endeavors.

References

-

Reddy, L. M., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

Sources

The Strategic Application of Benzyl 4-(benzyloxy)-3-methoxybenzoate in Pharmaceutical Synthesis

Introduction: Unveiling the Utility of a Doubly Protected Intermediate

In the intricate landscape of multi-step pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target Active Pharmaceutical Ingredient (API). Benzyl 4-(benzyloxy)-3-methoxybenzoate emerges as a highly valuable intermediate, particularly in the synthesis of complex molecules derived from vanillic acid. This compound is, in essence, a doubly protected version of 4-hydroxy-3-methoxybenzoic acid (vanillic acid), where both the phenolic hydroxyl and the carboxylic acid functionalities are masked as benzyl ethers and benzyl esters, respectively. This dual protection strategy is crucial for preventing unwanted side reactions and enabling precise chemical modifications on the aromatic ring. This guide provides an in-depth exploration of the synthesis, application, and deprotection of Benzyl 4-(benzyloxy)-3-methoxybenzoate, offering detailed protocols and the scientific rationale behind its use for researchers and drug development professionals. This intermediate is notably employed in the synthetic pathways leading to potent therapeutic agents, such as the anticancer drug Cediranib.[1]

Core Concept: The Benzyl Group as an Orthogonal Protective Shield

The choice of benzyl groups for the simultaneous protection of both phenolic hydroxyls and carboxylic acids is a deliberate and strategic one. Benzyl ethers and esters exhibit remarkable stability across a wide range of reaction conditions, including mildly acidic and basic environments, which would cleave many other types of protecting groups.[2] This robustness allows for a diverse array of subsequent chemical transformations to be performed on the molecule.

The key advantage of benzyl protecting groups lies in their facile and clean removal via catalytic hydrogenolysis.[3] This process, typically employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, cleaves the benzylic carbon-oxygen bonds to regenerate the free hydroxyl and carboxylic acid groups, with the only byproduct being the volatile and easily removable toluene.[3] This method is exceptionally mild and chemoselective, preserving other sensitive functional groups within the molecule. The ability to deprotect two different types of functional groups (an ether and an ester) in a single step using the same reagent underscores the efficiency of this strategy.

Synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate: A Step-by-Step Protocol

The synthesis of the title compound from the readily available starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), is a two-step process involving the benzylation of both the phenolic hydroxyl and the carboxylic acid.

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid

This initial step involves a Williamson ether synthesis to protect the phenolic hydroxyl group.[4][5]

-

Reaction Scheme:

Caption: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid.

-

Protocol:

-

To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with 1N HCl to a pH of approximately 2-3.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(benzyloxy)-3-methoxybenzoic acid.

-

Step 2: Benzyl Esterification to Yield Benzyl 4-(benzyloxy)-3-methoxybenzoate

The second step involves the esterification of the carboxylic acid functionality.

-

Reaction Scheme:

Caption: Synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate.

-

Protocol:

-

Dissolve 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM).

-

Add benzyl alcohol (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[6]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.[6]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Benzyl 4-(benzyloxy)-3-methoxybenzoate.

-

| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Benzyl Esterification |

| Starting Material | 4-hydroxy-3-methoxybenzoic acid | 4-(benzyloxy)-3-methoxybenzoic acid |

| Key Reagents | Benzyl bromide, K₂CO₃ | Benzyl alcohol, DCC, DMAP |

| Solvent | Acetone | Dichloromethane (DCM) |

| Temperature | Reflux | 0°C to Room Temperature |

| Typical Yield | 85-95% | 80-90% |

| Purification | Acid-base work-up & filtration | Column Chromatography |

Application in a Synthetic Pathway: The Nitration of Benzyl 4-(benzyloxy)-3-methoxybenzoate

With both the hydroxyl and carboxyl groups protected, the aromatic ring is now amenable to electrophilic substitution. A key application is the regioselective nitration at the 2-position, a crucial step in the synthesis of precursors for APIs like Cediranib.[1]

-

Workflow Diagram:

Caption: Workflow for the Nitration of the Intermediate.

-

Protocol (Adapted from a similar substrate[1]):

-

Dissolve Benzyl 4-(benzyloxy)-3-methoxybenzoate (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add concentrated nitric acid (1.1 eq) dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, warm the reaction mixture to 60°C and stir for 1 hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-product, Benzyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate.

-

Deprotection: Liberating the Active Functionalities

The final strategic step is the removal of the benzyl protecting groups to unveil the free phenolic hydroxyl and carboxylic acid. Catalytic hydrogenolysis is the method of choice for this transformation due to its high efficiency and mild conditions.

-

Reaction Scheme:

Caption: Catalytic Hydrogenolysis for Benzyl Group Removal.

-

Protocol:

-

Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or a mixture of THF/ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).

-

Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and maintain a hydrogen atmosphere.

-

Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by TLC or by the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable and should be handled appropriately.

-

Rinse the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.

-

Conclusion

Benzyl 4-(benzyloxy)-3-methoxybenzoate is a quintessential example of a well-designed pharmaceutical intermediate. The use of benzyl groups for the concurrent protection of both phenolic and carboxylic acid functionalities provides a robust and reliable strategy for the synthesis of complex vanillic acid derivatives. The protocols outlined herein provide a comprehensive guide for the synthesis, application, and deprotection of this versatile building block. The causality behind the choice of benzyl protection—its stability to a range of conditions and its facile, clean removal via hydrogenolysis—exemplifies the principles of efficiency and elegance that are critical in modern pharmaceutical development.

References

- CN102603718B - Synthesis method of cediranib - Google Patents.

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - MDPI. Available at: [Link]

-

Synthesis of 4-benzyloxy-3-chlorobenzoic acid - PrepChem.com. Available at: [Link]

-

Benzyl Esters - Organic Chemistry Portal. Available at: [Link]

-

Cediranib | C25H27FN4O3 - PubChem. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

-

Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF - ResearchGate. Available at: [Link]

-

Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. Available at: [Link]

-

p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection | Organic Letters - ACS Publications. Available at: [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

-

1.2 Deprotection: The Concept of Orthogonal Sets. Available at: [Link]

-

Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC - PubMed Central. Available at: [Link]

Sources

- 1. CN102603718B - Synthesis method of cediranib - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 4. francis-press.com [francis-press.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Framework for Investigating the Antimicrobial Properties of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Abstract

This document provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of Benzyl 4-(benzyloxy)-3-methoxybenzoate, a novel compound with uncharacterized bioactivity. Given the absence of published data, this guide is structured as a complete research protocol, designed for researchers in microbiology, drug discovery, and infectious disease. We will proceed from a hypothesis-driven rationale based on the molecule's structural motifs to detailed, step-by-step protocols for qualitative screening, quantitative assessment, and preliminary mechanism of action studies. All methodologies are grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2]

Introduction and Scientific Rationale

Benzyl 4-(benzyloxy)-3-methoxybenzoate (C₂₂H₂₀O₄) is an organic ester for which antimicrobial data is not currently available in peer-reviewed literature.[3] However, a structural analysis of the molecule allows for the formulation of a strong scientific hypothesis regarding its potential bioactivity. The compound can be deconstructed into key functional components, each with known biological relevance:

-

Vanillic Acid Backbone: The core structure is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid and its derivatives are well-documented for their antibacterial and antifungal activities.[4][5][6] Their proposed mechanism often involves the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation.[6]

-

Benzoate Ester: Benzoates are widely used as antimicrobial preservatives.[7][8] Their mechanism of action is linked to the disruption of the cell membrane, inhibition of key metabolic enzymes, and acidification of the cell's internal environment.[7][9]

-

Benzyl & Benzyloxy Groups: The presence of two benzyl groups significantly increases the lipophilicity of the molecule compared to simpler phenolic acids. This enhanced lipophilicity may facilitate the compound's diffusion across the lipid-rich bacterial cell membrane, potentially increasing its intracellular concentration and efficacy. Benzyl benzoate itself is known to possess antimicrobial and antiparasitic properties, exerting a toxic effect on the nervous system of insects and mites.[10][11]

Hypothesis: Based on these structural components, it is hypothesized that Benzyl 4-(benzyloxy)-3-methoxybenzoate will exhibit antimicrobial activity, particularly against Gram-positive bacteria, by a mechanism involving the disruption of cell membrane integrity. The following protocols are designed to systematically test this hypothesis.

Recommended Research Workflow

A tiered approach is recommended to efficiently characterize the compound's antimicrobial profile. This workflow ensures that each experimental stage logically informs the next, from broad screening to specific quantitative analysis and mechanistic insights.

Caption: Proposed experimental workflow for antimicrobial characterization.

Phase 1: Qualitative Screening Protocol

Agar Disk Diffusion (Kirby-Bauer) Test

This initial test provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth.[12][13][14] It is essential for determining if the compound has any activity and for selecting a panel of susceptible microorganisms for further testing.[15]

Causality: The principle relies on the diffusion of the antimicrobial compound from a saturated disk into the agar, creating a concentration gradient.[16] If the organism is susceptible, a zone of no growth (zone of inhibition) will form around the disk.[13][15] The size of this zone is indirectly proportional to the minimum concentration of the compound required to inhibit growth.

Protocol Steps:

-

Prepare Inoculum: From a pure, overnight culture of the test microorganism, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16][17]

-

Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[12] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[12][13]

-

Prepare and Apply Disks:

-

Dissolve Benzyl 4-(benzyloxy)-3-methoxybenzoate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Aseptically impregnate sterile 6-mm filter paper disks with a known volume (e.g., 20 µL) of the compound solution.

-

Allow the solvent to evaporate completely in a sterile environment.

-

Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press to ensure full contact.

-

-

Controls:

-

Positive Control: A disk impregnated with a known antibiotic (e.g., Gentamicin for bacteria).

-

Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[18]

-

Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[16]

Data Presentation: Zone of Inhibition

Results should be recorded in a clear, tabular format.

| Test Microorganism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25923 | 200 | Record Value |

| Escherichia coli ATCC 25922 | 200 | Record Value |

| Pseudomonas aeruginosa ATCC 27853 | 200 | Record Value |

| Candida albicans ATCC 10231 | 200 | Record Value |

| Positive Control (e.g., Gentamicin) | 10 | Record Value |

| Negative Control (Solvent) | 0 | Record Value |

Phase 2: Quantitative Assessment Protocols

If antimicrobial activity is observed in the disk diffusion assay, the next step is to quantify this activity by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][19][20] This protocol is adapted from CLSI guidelines.[2]

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells of a microtiter plate indicates the minimum concentration required for inhibition.[17]

Protocol Steps:

-

Prepare Stock Solution: Dissolve Benzyl 4-(benzyloxy)-3-methoxybenzoate in a suitable solvent to a known concentration (e.g., 2560 µg/mL).

-

Prepare Microtiter Plate:

-

Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[18]

-

Add 100 µL of the compound stock solution to the first column of wells (e.g., Column 1), resulting in a total volume of 200 µL.

-

-

Serial Dilution:

-

Mix the contents of Column 1 thoroughly. Transfer 100 µL from Column 1 to Column 2.

-

Repeat this two-fold serial dilution across the plate to Column 10.

-

Discard 100 µL from Column 10 to ensure all wells (except controls) have a final volume of 100 µL.

-

-

Controls:

-

Column 11 (Growth Control): 100 µL of MHB plus 100 µL of inoculum (no compound).

-

Column 12 (Sterility Control): 200 µL of sterile MHB only (no compound, no inoculum).[18]

-

-

Prepare Inoculum: Prepare a 0.5 McFarland standard suspension of the test organism as described in section 3.1. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

-

Inoculate Plate: Add 100 µL of the final diluted inoculum to wells in Columns 1 through 11. Do not add inoculum to Column 12.[18] The final volume in each test well is now 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[21]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17][19] This can be assessed visually or with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[22] It is a crucial step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[23]

Causality: This protocol involves sub-culturing the contents from the clear wells of the MIC plate onto agar plates without the antimicrobial agent. If the bacteria do not grow after incubation, it indicates they were killed by the compound, not just inhibited. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[23][24]

Protocol Steps:

-

Select Wells: Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that showed no growth.[22]

-

Sub-culture: From each selected well, aspirate a 10 µL aliquot and spot-plate it onto a fresh MHA plate.

-